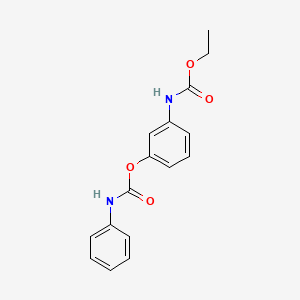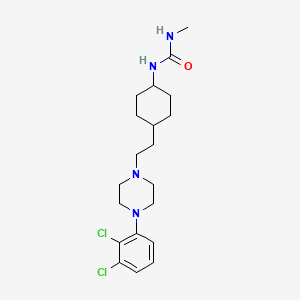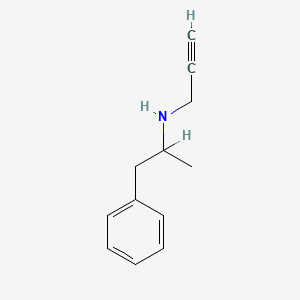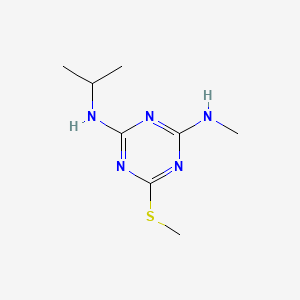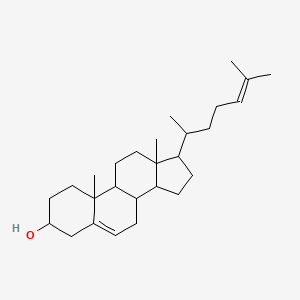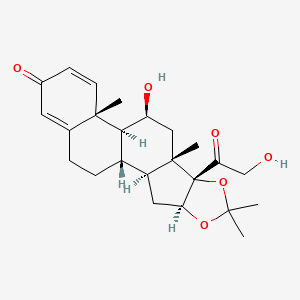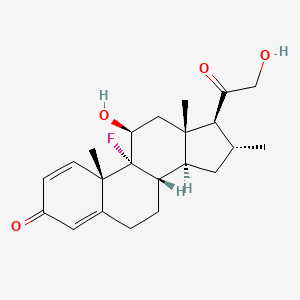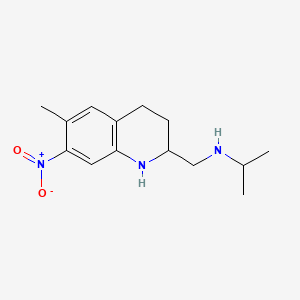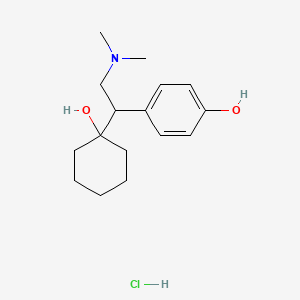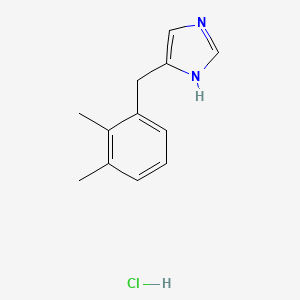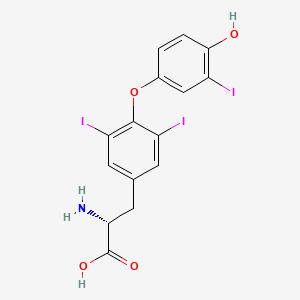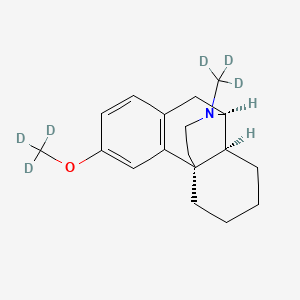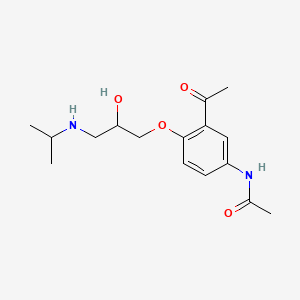
Diacetolol
Overview
Description
Diacetolol is a chemical compound that serves as the primary metabolite of acebutolol. It is known for its role as a beta-adrenergic receptor antagonist, which means it blocks the action of certain neurotransmitters on beta receptors, primarily affecting the cardiovascular system. This compound is used as an anti-arrhythmic agent and has applications in treating hypertension and angina pectoris .
Mechanism of Action
Target of Action
Diacetolol primarily targets β-adrenoceptors . These receptors are part of the adrenergic system, which plays a crucial role in the cardiovascular system, including heart rate and blood pressure regulation .
Mode of Action
This compound acts as a β-adrenoceptor antagonist , also known as a beta-blocker . It blocks the activation of β1-receptors by epinephrine, which normally increases the heart rate and blood pressure . By blocking these receptors, this compound effectively lowers the heart rate and blood pressure .
Biochemical Pathways
It’s known that the drug’s action on β-adrenoceptors influences the adrenergic system, which has wide-ranging effects on cardiovascular function
Pharmacokinetics
This compound is subject to extensive first-pass hepatic biotransformation, primarily metabolized from Acebutolol . The average oral bioavailability of this compound varies with dosage, indicating either a first-pass effect or incomplete absorption after oral administration . The mean plasma half-life of the terminal phase after intravenous administration is significantly higher than after oral administration .
Result of Action
The molecular and cellular effects of this compound’s action primarily involve a reduction in heart rate and blood pressure . This is achieved through its antagonistic action on β1-adrenoceptors, which blocks the normal increase in heart rate and blood pressure triggered by epinephrine .
Action Environment
The efficacy and stability of this compound, like many drugs, can be influenced by various environmental factors. While specific studies on this compound are limited, research in pharmacology suggests factors such as diet, lifestyle, exposure to pollutants, and individual genetic factors can influence a drug’s action
Biochemical Analysis
Biochemical Properties
Diacetolol functions as a beta-adrenergic receptor antagonist, specifically targeting beta-1 adrenergic receptors . It interacts with these receptors by blocking the binding of endogenous catecholamines such as epinephrine and norepinephrine, thereby reducing heart rate and blood pressure. The interaction between this compound and beta-1 adrenergic receptors is competitive and reversible, which is crucial for its therapeutic effects in cardiovascular diseases .
Cellular Effects
This compound influences various cellular processes, particularly in cardiac cells. By blocking beta-1 adrenergic receptors, this compound reduces the influx of calcium ions into cardiac cells, leading to decreased myocardial contractility and heart rate . This reduction in calcium influx also affects cell signaling pathways, gene expression, and cellular metabolism. This compound’s impact on these cellular processes helps in managing conditions like hypertension and arrhythmias .
Molecular Mechanism
At the molecular level, this compound exerts its effects by binding to beta-1 adrenergic receptors on the surface of cardiac cells . This binding inhibits the activation of adenylate cyclase, which in turn reduces the production of cyclic AMP (cAMP). Lower cAMP levels result in decreased activation of protein kinase A (PKA), leading to reduced phosphorylation of target proteins involved in calcium handling and myocardial contractility . This cascade of molecular events underlies the therapeutic effects of this compound in reducing heart rate and blood pressure .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. This compound is relatively stable, with a half-life of approximately 8-13 hours . Over extended periods, this compound maintains its efficacy in reducing heart rate and blood pressure, although its effects may diminish with prolonged use due to potential receptor desensitization . Studies have shown that this compound remains effective in both in vitro and in vivo settings, with consistent pharmacological activity over time .
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with different dosages. At lower doses, this compound effectively reduces heart rate and blood pressure without significant adverse effects . At higher doses, this compound may cause bradycardia, hypotension, and other cardiovascular complications . Threshold effects have been observed, where the therapeutic benefits of this compound plateau beyond a certain dosage, and further increases in dosage do not enhance its efficacy but rather increase the risk of adverse effects .
Metabolic Pathways
This compound is primarily metabolized in the liver through hydrolysis of the amide group to form an amine metabolite, which is then conjugated to this compound . A minor metabolic pathway involves the reduction of the acetyl moiety . These metabolic processes are facilitated by enzymes such as cytochrome P450 (CYP) isoforms and carboxylesterases . The metabolites of this compound are excreted primarily through the kidneys .
Transport and Distribution
This compound is distributed throughout the body, with a particular affinity for cardiac tissues . It readily crosses the placenta and can accumulate in the fetus . This compound is also distributed into breast milk at concentrations higher than those in maternal plasma . The transport of this compound within cells is facilitated by specific transporters and binding proteins that ensure its effective localization to target tissues .
Subcellular Localization
Within cells, this compound is primarily localized to the plasma membrane, where it interacts with beta-1 adrenergic receptors . This subcellular localization is crucial for its function as a beta-blocker. This compound may also be found in other cellular compartments, such as the cytosol, where it can exert additional effects on cellular signaling pathways . Post-translational modifications and targeting signals play a role in directing this compound to specific subcellular locations .
Preparation Methods
Synthetic Routes and Reaction Conditions
Diacetolol can be synthesized through the metabolic conversion of acebutolol. The process involves the acetylation of acebutolol, resulting in the formation of this compound. The reaction conditions typically include the use of acetic anhydride as the acetylating agent and a suitable solvent such as dichloromethane. The reaction is carried out under controlled temperature and pH conditions to ensure the desired product is obtained .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale synthesis using similar acetylation reactions. The process is optimized for high yield and purity, often employing advanced techniques such as continuous flow reactors and automated control systems to maintain consistent reaction conditions. The final product is purified through crystallization and filtration methods to achieve the required pharmaceutical grade .
Chemical Reactions Analysis
Types of Reactions
Diacetolol undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized to form various oxidative metabolites.
Reduction: Reduction reactions can convert this compound back to its parent compound, acebutolol.
Substitution: This compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Reagents like halogens and nucleophiles are employed under controlled temperature and pressure conditions.
Major Products Formed
The major products formed from these reactions include various metabolites and derivatives of this compound, which may have different pharmacological properties and applications .
Scientific Research Applications
Diacetolol has several scientific research applications, including:
Chemistry: Used as a reference compound in the study of beta-adrenergic receptor antagonists.
Biology: Investigated for its effects on cellular signaling pathways and receptor interactions.
Medicine: Applied in the treatment of cardiovascular diseases, particularly in managing arrhythmias and hypertension.
Industry: Utilized in the development of new pharmaceutical formulations and drug delivery systems
Comparison with Similar Compounds
Similar Compounds
Acebutolol: The parent compound of diacetolol, also a beta-adrenergic receptor antagonist.
Propranolol: A non-selective beta-blocker used for similar cardiovascular conditions.
Atenolol: A selective beta-1 blocker with a similar mechanism of action but different pharmacokinetic properties.
Uniqueness of this compound
This compound is unique in its selective action on beta-1 receptors and its role as a metabolite of acebutolol. It has a longer half-life compared to acebutolol, providing prolonged therapeutic effects. Additionally, this compound’s specific pharmacokinetic profile makes it suitable for patients who require sustained beta-blockade with minimal side effects .
Properties
IUPAC Name |
N-[3-acetyl-4-[2-hydroxy-3-(propan-2-ylamino)propoxy]phenyl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2O4/c1-10(2)17-8-14(21)9-22-16-6-5-13(18-12(4)20)7-15(16)11(3)19/h5-7,10,14,17,21H,8-9H2,1-4H3,(H,18,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AWOGXJOBNAWQSF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NCC(COC1=C(C=C(C=C1)NC(=O)C)C(=O)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70865421 | |
| Record name | (+/-)-Diacetolol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70865421 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
308.37 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
22568-64-5 | |
| Record name | Diacetolol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=22568-64-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Diacetolol [INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022568645 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (+/-)-Diacetolol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70865421 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (±)-N-[3-acetyl-4-[2-hydroxy-3-[(1-methylethyl)amino]propoxy]phenyl]acetamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.040.974 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | DIACETOLOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4ER0CZ5G7C | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does diacetolol exert its beta-blocking effect?
A: this compound, like its parent compound acebutolol, acts as a competitive antagonist at beta-adrenergic receptors. [] Specifically, it exhibits a greater affinity for cardiac beta-1 receptors compared to those found in the lungs (beta-2), leading to its classification as a cardioselective beta-blocker. [, , , ]
Q2: What are the downstream effects of this compound's interaction with beta-adrenergic receptors?
A: By blocking beta-1 receptors in the heart, this compound reduces heart rate and myocardial contractility. [, , , ] This leads to a decrease in cardiac output and oxygen demand, which is beneficial in treating hypertension and certain cardiac arrhythmias. [, , ]
Q3: What is the primary route of this compound elimination?
A: Renal excretion is the primary route of elimination for this compound. [] Studies in individuals with varying degrees of renal function demonstrate a strong correlation between this compound half-life and creatinine clearance, highlighting the importance of dose adjustment in patients with renal impairment. [, ]
Q4: How does the presence of liver disease impact the pharmacokinetics of this compound?
A: Unlike some other beta-blockers, liver disease appears to have a minimal impact on the pharmacokinetics of this compound. [] Research in patients with liver disease found no significant differences in pharmacokinetic parameters compared to healthy individuals, suggesting dose adjustments may not be necessary in this population. []
Q5: Does grapefruit juice interact with this compound?
A: While grapefruit juice is known to interact with numerous drugs, studies indicate it only slightly decreases plasma concentrations of this compound. [] This interaction is unlikely to be clinically significant for most patients. []
Q6: How does the pharmacokinetic profile of this compound compare to acebutolol?
A: this compound exhibits higher plasma concentrations and a longer half-life compared to its parent compound, acebutolol, following oral administration of acebutolol. [, ] This difference arises from the extensive first-pass metabolism of acebutolol, which is bypassed by this compound as it is a metabolite. [, , ]
Q7: Does age affect the pharmacokinetics of this compound?
A: Research indicates that elderly patients exhibit higher plasma levels and prolonged half-lives of both acebutolol and this compound compared to younger individuals. [, ] This suggests a potential for drug accumulation in older patients, necessitating careful dose adjustments. [, ]
Q8: How does the structure of this compound contribute to its beta-blocking activity?
A: Although specific SAR studies for this compound are limited within the provided research, its structural similarity to acebutolol suggests it shares the same pharmacophore responsible for binding to beta-adrenergic receptors. [, ] Further research is needed to elucidate the precise structural features responsible for this compound's pharmacological activity.
Q9: Is there evidence of this compound's interaction with drug transporters like P-glycoprotein (P-gp)?
A: Data suggests that this compound possesses an affinity for P-gp, although it's comparable to that of acebutolol. [] Further studies are needed to understand the clinical relevance of this interaction.
Q10: What is the clinical significance of this compound's beta-blocking activity?
A: This compound's beta-blocking properties contribute to the overall therapeutic effect of acebutolol in treating hypertension and certain cardiac arrhythmias. [, , ] Its long half-life allows for once-daily dosing, improving patient compliance. []
Q11: Are there any specific considerations regarding this compound use in pregnant or breastfeeding women?
A: Case studies demonstrate that this compound can be excreted into breast milk and cross the placental barrier, reaching the fetus. [] Careful consideration of potential risks and benefits is necessary when prescribing acebutolol during pregnancy or lactation.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


